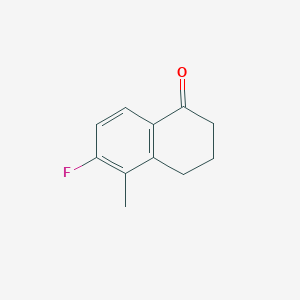
6-Fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one is an organic compound that belongs to the class of naphthalenones. This compound is characterized by the presence of a fluorine atom at the sixth position and a methyl group at the fifth position on the naphthalenone ring. It is a white to off-white crystalline powder that is sparingly soluble in water but soluble in organic solvents such as methanol, ethanol, and dimethyl sulfoxide.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one typically involves multi-step organic reactions. One common method includes the following steps:
Fluorination: Introduction of the fluorine atom at the sixth position of the naphthalenone ring using a fluorinating agent such as Selectfluor.
Methylation: Introduction of the methyl group at the fifth position using a methylating agent like methyl iodide in the presence of a base such as potassium carbonate.
Cyclization: Formation of the naphthalenone ring through cyclization reactions involving intermediates like 2-fluoro-5-methylbenzaldehyde.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes:
Batch or Continuous Reactors: Use of batch or continuous reactors to carry out the multi-step synthesis.
Purification: Purification of the final product through recrystallization or chromatography techniques to achieve high purity.
Analyse Des Réactions Chimiques
Types of Reactions
6-Fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound to its corresponding alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of 6-fluoro-5-methyl-1-naphthalenone.
Reduction: Formation of 6-fluoro-5-methyl-1-naphthalenol.
Substitution: Formation of 6-methoxy-5-methyl-3,4-dihydronaphthalen-1(2H)-one.
Applications De Recherche Scientifique
6-Fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one has various applications in scientific research, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in the development of pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 6-Fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The fluorine atom’s presence enhances the compound’s stability and reactivity, making it a valuable intermediate in various chemical reactions.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 6-Fluoro-3,4-dihydronaphthalen-1(2H)-one
- 5-Methyl-3,4-dihydronaphthalen-1(2H)-one
- 6-Fluoro-5-methyl-1-naphthalenone
Uniqueness
6-Fluoro-5-methyl-3,4-dihydronaphthalen-1(2H)-one is unique due to the simultaneous presence of both fluorine and methyl groups on the naphthalenone ring. This unique substitution pattern imparts distinct chemical and physical properties, making it a valuable compound for various applications in research and industry.
Propriétés
Formule moléculaire |
C11H11FO |
|---|---|
Poids moléculaire |
178.20 g/mol |
Nom IUPAC |
6-fluoro-5-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C11H11FO/c1-7-8-3-2-4-11(13)9(8)5-6-10(7)12/h5-6H,2-4H2,1H3 |
Clé InChI |
CFAZIHISOMCGES-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC2=C1CCCC2=O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






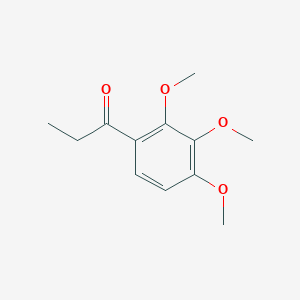
![5-chloro-3-(trifluoromethyl)-1H-pyrrolo[3,2-b]pyridine](/img/structure/B13041000.png)
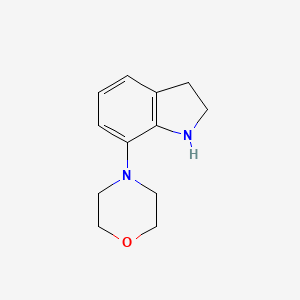
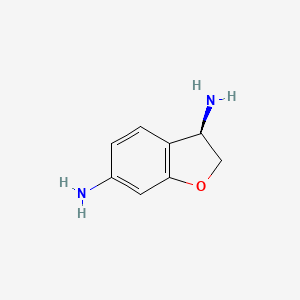
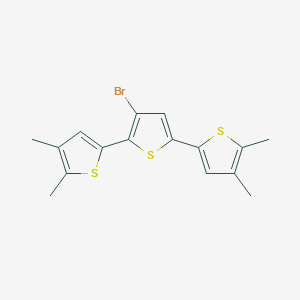
![methyl5-fluoro-1H-pyrrolo[3,2-b]pyridine-3-carboxylate](/img/structure/B13041032.png)
![2-Aminofuro[2,3-d]pyrimidin-4(1H)-one](/img/structure/B13041037.png)
![(3aR,6aS)-5-(9H-fluoren-9-ylmethoxycarbonyl)-2-[(2-methylpropan-2-yl)oxycarbonyl]-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole-4-carboxylic acid](/img/structure/B13041044.png)


